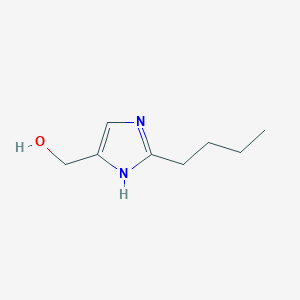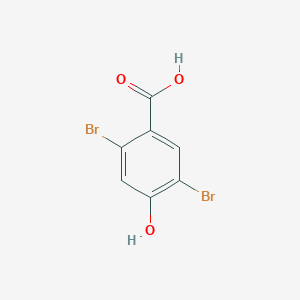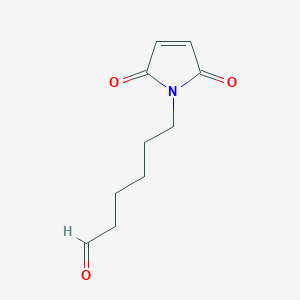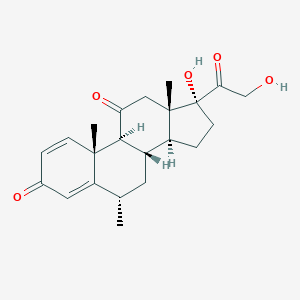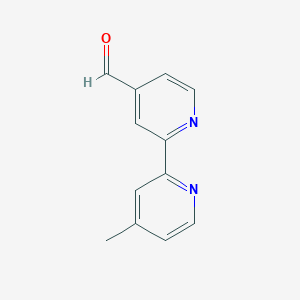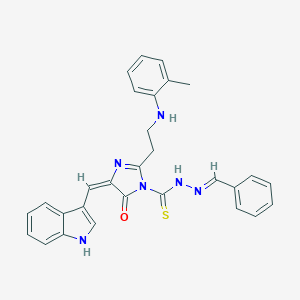
Dahctp
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Dahctp is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Dahctp is a derivative of the natural compound, 2,3-dihydro-1H-cyclopenta[b]quinoline-1,4-dione, and is characterized by its unique chemical structure and properties.
作用机制
The mechanism of action of Dahctp is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Dahctp has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase. These enzymes play a crucial role in cell signaling and proliferation, making Dahctp a potential candidate for cancer therapy.
生化和生理效应
Dahctp has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Dahctp has also been reported to inhibit cell proliferation and migration, which are crucial processes involved in tumor growth and metastasis. In addition, Dahctp has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of Dahctp is its synthetic nature, which allows for the production of large quantities of the compound. This is beneficial for lab experiments that require high doses of the compound. However, one of the limitations of Dahctp is its limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the synthesis of Dahctp can be challenging, and the yield of the process can be affected by various factors, including the purity of the starting material and the quality of the reagents used.
未来方向
There are several future directions for the study of Dahctp. One of the areas of interest is the development of Dahctp-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of Dahctp, which may provide insights into its potential applications in various fields. In addition, the synthesis of Dahctp can be optimized to improve the yield and purity of the process, which may facilitate its use in lab experiments. Overall, the study of Dahctp has significant potential for the development of new drugs and therapies for various diseases.
合成方法
The synthesis of Dahctp involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-1,4-dione with various reagents, including hydrazine hydrate, sodium hydroxide, and acetic anhydride. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product. The yield of the synthesis process depends on the purity of the starting material, reaction conditions, and the quality of the reagents used.
科研应用
Dahctp has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anticancer, antiviral, and antitumor properties, making it a promising candidate for drug development. Dahctp has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, Dahctp has been reported to have potential applications in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases.
性质
CAS 编号 |
110537-14-9 |
|---|---|
产品名称 |
Dahctp |
分子式 |
C15H29N4O13P3 |
分子量 |
566.33 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-5-[4-(6-aminohexylamino)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H29N4O13P3/c16-6-3-1-2-4-7-17-13-5-8-19(15(21)18-13)14-9-11(20)12(30-14)10-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,8,11-12,14,20H,1-4,6-7,9-10,16H2,(H,25,26)(H,27,28)(H,17,18,21)(H2,22,23,24)/t11-,12+,14+/m0/s1 |
InChI 键 |
HGJARKVELPNKKU-OUCADQQQSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同义词 |
DAHCTP N(4)-(6-aminohexyl)deoxycytidine 5'-triphosphate |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



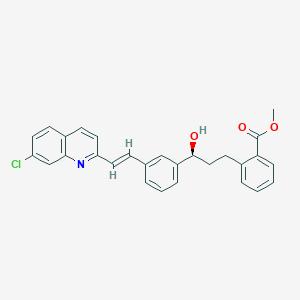
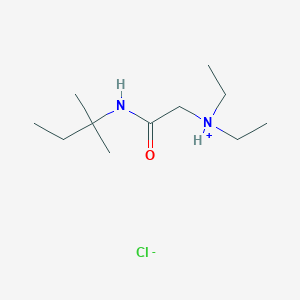
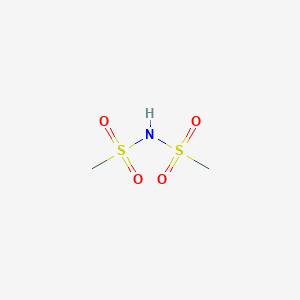
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
